1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene

Vue d'ensemble

Description

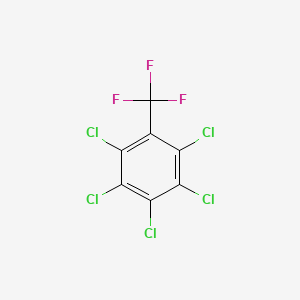

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene is an organic compound with the molecular formula C7Cl5F3. It is a derivative of benzene, where five hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a trifluoromethyl group. This compound is known for its high stability and resistance to degradation, making it of interest in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene typically involves the chlorination of benzene derivatives followed by the introduction of the trifluoromethyl group. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using trifluoromethyl iodide (CF3I) in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The process typically includes steps such as:

- Chlorination of benzene or a benzene derivative.

- Purification of the chlorinated product.

- Introduction of the trifluoromethyl group using appropriate reagents and catalysts.

- Final purification to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: It can undergo oxidation to form more oxidized products, although this is less common due to its high stability.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Reduction: Products include less chlorinated benzene derivatives.

Oxidation: Products include more oxidized benzene derivatives, although these reactions are less common.

Applications De Recherche Scientifique

Flame Retardancy

One of the primary applications of 1,2,3,4,5-pentachloro-6-(trifluoromethyl)benzene is in flame retardant formulations. The presence of chlorine and trifluoromethyl groups enhances the compound's ability to inhibit combustion processes.

Case Study:

Research has shown that incorporating this compound into polymer matrices significantly improves their fire resistance. For instance, studies indicated that polymers treated with halogenated compounds exhibit lower flammability ratings compared to untreated samples.

Chlorination Reactions

This compound serves as a model substrate for studying chlorination reactions. Its structural complexity allows researchers to explore various chlorination pathways and develop new chlorinating agents.

Research Findings:

Investigations into chlorination mechanisms using this compound have revealed insights into the regioselectivity of chlorination reactions. These findings are critical for synthesizing other halogenated compounds with specific functional properties.

Environmental Impact Studies

Given the persistence of this compound in biological systems, it is a subject of environmental impact assessments. Studies have shown that its metabolites can accumulate in tissues such as fat and liver, raising concerns about potential toxicity and endocrine disruption.

Data Table: Persistence and Toxicity Studies

| Study Focus | Key Findings |

|---|---|

| Metabolite Accumulation | Detected in human breast milk and feces |

| Toxicological Effects | Potential endocrine disruptor with significant interaction with biomolecules |

| Environmental Persistence | High stability leading to long-term ecological effects |

These findings underline the importance of monitoring this compound in environmental contexts.

Interaction with Biological Systems

The biological activity of this compound is notable due to its interactions with various biomolecules. Research indicates that it can affect enzyme activity and cellular receptors.

Case Study:

A study demonstrated that exposure to this compound resulted in altered enzyme activities in liver cells, suggesting potential metabolic disruptions. Such interactions necessitate further investigation into its safety profile in biological systems.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of various chemicals and materials.

Application Examples:

- Synthesis of specialty chemicals

- Development of advanced materials with tailored properties

The compound's unique characteristics make it valuable for creating products that require enhanced durability and chemical resistance .

Mécanisme D'action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. Due to its high stability and resistance to degradation, it can persist in biological systems and interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4,5-Pentachlorobenzene: Similar structure but lacks the trifluoromethyl group.

1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Similar structure but with fluorine atoms instead of chlorine atoms.

Hexachlorobenzene: Contains six chlorine atoms without the trifluoromethyl group.

Uniqueness

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which confer high stability and resistance to degradation. This makes it particularly useful in applications requiring durable and persistent compounds.

Activité Biologique

1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene, also known as 2,3,4,5,6-pentachloro(trifluoromethyl)benzene, is a halogenated aromatic compound with the molecular formula and a molecular weight of approximately 318.34 g/mol. This compound is characterized by its complex structure which includes five chlorine atoms and one trifluoromethyl group attached to a benzene ring. The compound's CAS number is 384-83-8.

| Property | Value |

|---|---|

| Molecular Formula | C7Cl5F3 |

| Molecular Weight | 318.34 g/mol |

| Density | 1.742 g/cm³ |

| Boiling Point | 279 °C at 760 mmHg |

| Flash Point | 140 °C |

Toxicological Profile

This compound has been studied for its biological activity and potential toxic effects. The compound is classified as a persistent organic pollutant (POP), raising concerns regarding its environmental impact and bioaccumulation in living organisms.

Mechanisms of Toxicity

Research indicates that halogenated compounds like this compound can disrupt endocrine functions and exhibit cytotoxic effects. The mechanisms include:

- Endocrine Disruption : Studies have shown that such compounds can interfere with hormone signaling pathways by mimicking or blocking natural hormones.

- Reactive Oxygen Species (ROS) Generation : The presence of chlorine and fluorine atoms can lead to the formation of ROS, contributing to oxidative stress in cells.

- Genotoxicity : Some studies suggest that exposure may lead to DNA damage and mutations.

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of pentachlorinated compounds highlighted significant bioaccumulation in aquatic organisms. The research found that fish exposed to contaminated water showed altered reproductive behaviors and increased mortality rates due to the compound's toxicity .

Case Study 2: Human Health Risk Evaluation

In a human biomonitoring study, researchers evaluated the presence of halogenated compounds in the population. The findings indicated a correlation between exposure levels of pentachlorinated compounds and adverse health effects such as liver dysfunction and immune system impairment .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. For instance:

- Cell Viability Assays : Research indicated a dose-dependent decrease in cell viability in human liver cell lines exposed to varying concentrations of the compound.

- Apoptosis Induction : Flow cytometry analyses revealed that exposure led to increased rates of apoptosis in treated cells compared to controls.

In Vivo Studies

Animal studies have further elucidated the biological activity of this compound:

- Chronic Exposure Studies : Long-term exposure in rodent models resulted in significant liver damage and alterations in metabolic enzyme activities.

- Behavioral Assessments : Behavioral tests indicated neurotoxic effects manifesting as impaired motor skills and cognitive deficits in exposed animals.

Propriétés

IUPAC Name |

1,2,3,4,5-pentachloro-6-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl5F3/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYUASAFKNCGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560221 | |

| Record name | 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-83-8 | |

| Record name | 1,2,3,4,5-Pentachloro-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.